2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
The compound "2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid" is a structurally unique molecule that features a cyclopropane ring, which is a three-membered carbon ring, with a carboxylic acid functional group at the first carbon and a 3,4-difluorophenyl group at the second carbon. This structure is related to various cyclopropane derivatives that have been studied for their chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. A related synthesis approach is described for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, where cyclopropanation of a fluoroacrylate followed by a series of reactions including Curtius rearrangement and oxidative cleavage leads to the formation of the desired amino acid . Although not directly describing the synthesis of this compound, this method provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a highly strained ring system, which can influence the overall conformation and reactivity of the molecule. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural details are crucial for understanding the reactivity and interaction of such molecules with other chemical entities.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system and functional groups. For example, donor-acceptor cyclopropanes have been used in [4 + 1] annulations with carbon disulfide or thiourea to form 2-aminothiophene-3-carboxylates . Additionally, cyclopropanes can undergo nucleophilic amine ring-opening cyclizations catalyzed by Ni(II) to yield functionalized dihydropyrroles . These reactions demonstrate the versatility of cyclopropane derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms or phenyl groups can affect the molecule's polarity, acidity, and steric hindrance. For instance, the inhibitory effect of trans-2-phenylcyclopropane-1-carboxylic acid on apple 1-aminocyclopropane-1-carboxylic acid oxidase was studied, and the kinetic behavior of the inhibitors was explained based on their cyclopropane structure . The conformational preferences of cyclopropane analogues of phenylalanine were also theoretically examined, highlighting the impact of substituents on the molecule's conformation .
Scientific Research Applications
Synthesis and Chemical Processes
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid and its derivatives are involved in various synthesis and chemical processes. Sloan and Kirk (1997) described a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation of a related compound followed by several chemical transformations (Sloan & Kirk, 1997). Similarly, Guo et al. (2017) developed an enzymatic process to transform a related compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, into a chiral alcohol, which is then used for further synthesis (Guo et al., 2017).
Biological and Enzymatic Applications
The compound and its analogs find applications in biological and enzymatic studies. Hoffman et al. (1982) identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, a precursor to ethylene in plants, which is structurally related to this compound (Hoffman et al., 1982). In another study, Liu et al. (2015) explored the decomposition mechanism and inhibition properties of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, highlighting its potential in studying enzyme interactions (Liu et al., 2015).
Pharmaceutical and Drug Discovery Research
Several studies have explored the role of cyclopropane carboxylic acid derivatives in pharmaceutical research. For instance, Yan and Liu (2007) synthesized a compound from a related cyclopropanecarboxylic acid for potential use in medicinal chemistry (Yan & Liu, 2007). Moreover, compounds with the cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, have been studied for a range of biological activities like antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which includes derivatives of cyclopropane carboxylic acid (Arrebola et al., 1999). These metabolites are significant for understanding the environmental impact and human exposure to certain chemicals.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots. By acting on this receptor, the compound can influence blood clotting and thus has potential applications in the prevention of thrombosis .
Mode of Action
This compound acts as a reversible antagonist of the P2Y12 receptor The compound can detach from the receptor, allowing it to return to its normal function .
Biochemical Pathways
The action of this compound on the P2Y12 receptor affects the platelet activation pathway . By blocking the P2Y12 receptor, the compound inhibits the aggregation of platelets, thereby reducing the formation of blood clots .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis ofAZD6140 , an orally active compound . This suggests that this compound may also have suitable ADME properties for oral administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, potentially reducing the risk of thrombotic events such as heart attacks and strokes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Additionally, exposure to dust, mist, gas, or vapors of the compound should be avoided . Protective equipment should be used when handling the compound to prevent skin and eye contact .
Biochemical Analysis
Biochemical Properties
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound is used to prepare AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . Additionally, it is involved in the synthesis of triazolopyrimidine derivatives, which act as P2T receptor antagonists . These interactions highlight the compound’s importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a P2Y12 receptor antagonist suggests that it can affect platelet aggregation and thrombus formation, which are critical processes in cardiovascular health . By altering these pathways, the compound can potentially impact cellular responses to injury and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the P2Y12 receptor, a key player in platelet activation and aggregation . This inhibition prevents the receptor from interacting with its natural ligand, thereby reducing platelet aggregation and thrombus formation. Additionally, the compound’s structure allows it to interact with other enzymes and proteins, potentially leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an intermediate in the synthesis of pharmacologically active compounds suggests that it participates in complex metabolic networks . The compound’s interactions with enzymes such as P2Y12 receptor and other related proteins influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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